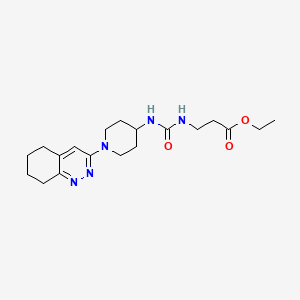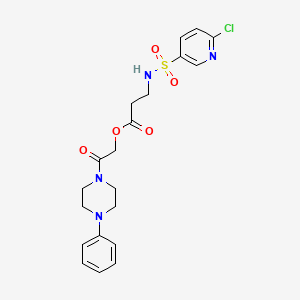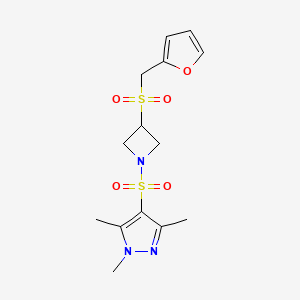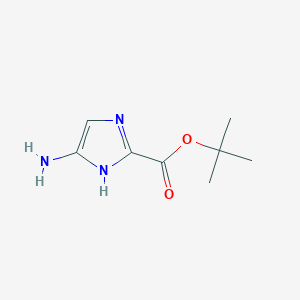
3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of oxadiazole and piperidine, and it has been synthesized using various methods. In
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. Studies have demonstrated that certain derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, as well as cancer cell lines such as prostate, colorectal, hepatocellular, cervical, and breast cancer. The piperazinomethyl derivatives, in particular, displayed broad-spectrum antibacterial activities, and compounds with specific substitutions showed optimum anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).
Synthesis and Antimicrobial Activity
Another study focused on the synthesis of new 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazoles, demonstrating that some compounds exhibited significant antimicrobial activity, comparable to commercial antibiotics. These findings indicate the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial agents (Mohana, 2013).
Anticancer Evaluation
The design and synthesis of 1,3,4-oxadiazole derivatives with specific substituents have shown superior anticancer activity against a range of human cancer cells. Compounds with certain alkylthio substitutions at the 5-position exhibited excellent activity against breast cancer cell lines, underscoring the importance of structural modifications in enhancing anticancer efficacy (Polkam et al., 2021).
Molecular Docking and Cytotoxicity Studies
Research into 1,3,4-oxadiazole analogues, structurally related to known cytotoxic agents, has shown significant cytotoxicity and tubulin inhibition. Molecular docking studies have helped identify these compounds as potential cytotoxic agents targeting tubulin polymerization, offering insights into their mechanism of action and guiding the development of more potent cytotoxic agents (Ahsan et al., 2017).
properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-15-4-6-20(7-5-15)31(26,27)25-10-8-16(9-11-25)22-23-21(24-30-22)17-12-18(28-2)14-19(13-17)29-3/h4-7,12-14,16H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGTXIKHMQSUAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2401305.png)
![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene](methoxy)amine](/img/structure/B2401306.png)
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2401309.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2401313.png)



![9-(4-chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2401318.png)

![2,2'-((2-hydroxy-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propyl)azanediyl)diethanol hydrochloride](/img/structure/B2401322.png)
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2401323.png)
![1-(prop-2-yn-1-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]piperidine-4-carboxamide](/img/structure/B2401324.png)
